Hydroxy-PEG5-t-butyl ester is a polyethylene glycol derivative characterized by the presence of a hydroxy group and a t-butyl ester functional group. Its molecular formula is C₁₇H₃₄O₈, with a molecular weight of approximately 366.447 g/mol. This compound is soluble in water and organic solvents, making it versatile for various chemical applications. Hydroxy-PEG5-t-butyl ester is primarily utilized in bioconjugation processes and as a building block for synthesizing small molecules and conjugates, facilitating the development of drug delivery systems and biomaterials .
Hydroxy-PEG5-t-butyl ester exhibits significant biological activity due to its role in drug delivery systems. The polyethylene glycol moiety enhances the solubility and bioavailability of therapeutic agents. Additionally, its ability to form stable conjugates with proteins or drugs can improve pharmacokinetics and reduce immunogenicity. Studies indicate that compounds modified with polyethylene glycol derivatives often show increased circulation time in the bloodstream and improved therapeutic efficacy .
The synthesis of Hydroxy-PEG5-t-butyl ester typically involves the following steps:
Hydroxy-PEG5-t-butyl ester has diverse applications across various fields:
Studies on Hydroxy-PEG5-t-butyl ester have focused on its interactions with biomolecules:
Hydroxy-PEG5-t-butyl ester shares similarities with other polyethylene glycol derivatives but exhibits unique characteristics that enhance its utility:
Compound | Molecular Formula | Unique Features |
---|---|---|
Hydroxy-PEG4-t-butyl ester | C₁₆H₃₂O₇ | Shorter chain length; lower solubility |
Hydroxy-PEG6-t-butyl ester | C₁₈H₃₆O₉ | Longer chain; increased hydrophilicity |
Bis-PEG5-t-butyl ester | C₃₄H₆₈O₁₄ | Contains two PEG chains; enhanced stability |
Bromo-PEG5-t-butyl ester | C₁₇H₃₄BrO₈ | Contains bromine for additional reactivity |
Hydroxy-PEG5-t-butyl ester stands out due to its optimal balance between hydrophilicity and hydrophobicity, making it particularly effective for drug delivery applications while maintaining biocompatibility .
Hydroxy-PEG5-t-butyl ester is systematically named tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate . Its structure comprises:
Common synonyms include:
The PEG5 spacer consists of five repeating ethylene oxide units (-OCH₂CH₂-), creating a flexible, hydrophilic chain that reduces steric hindrance and improves solubility in polar solvents . The t-butyl ester acts as a protecting group, enabling selective activation of the carboxylic acid post-conjugation .
Property | Value | |
---|---|---|
Molecular formula | C₁₇H₃₄O₈ | |
Molecular weight | 366.45 g/mol | |
Purity | ≥95% | |
Solubility | Water, DMSO, chloroform | |
Storage conditions | -20°C, inert atmosphere |
The development of Hydroxy-PEG5-t-butyl ester is intertwined with the broader history of PEGylation technology:
Early PEGylation focused on homobifunctional linear PEGs. By the 2000s, heterobifunctional PEGs like Hydroxy-PEG5-t-butyl ester emerged, enabling site-specific conjugation:
This bifunctionality addressed challenges in synthesizing antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where orthogonal reactivity is essential .
Hydroxy-PEG5-t-butyl ester is a linchpin in designing multifunctional biomolecules:
For example, in ADC synthesis, Hydroxy-PEG5-t-butyl ester facilitates a two-step conjugation:
Hydroxy-PEG5-t-butyl ester represents a sophisticated polyethylene glycol derivative characterized by a precisely defined molecular architecture that incorporates both hydrophilic and lipophilic functional domains [1]. The compound exhibits the molecular formula C17H34O8 with a molecular weight of 366.5 grams per mole, and is systematically identified by the Chemical Abstracts Service number 850090-09-4 [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate .
The molecular architecture of Hydroxy-PEG5-t-butyl ester is fundamentally organized around a pentaethylene glycol spacer unit that serves as the central structural backbone [1] [5]. This polyethylene glycol spacer consists of five ethylene oxide units arranged in a linear configuration, creating a flexible hydrophilic chain that significantly influences the compound's overall physicochemical behavior [8]. The pentaethylene glycol backbone adopts a characteristic random coil conformation when dissolved in aqueous media, as demonstrated through molecular dynamics simulations and experimental observations [15] [18].
Property | Value |
---|---|
Molecular Formula | C17H34O8 |
Molecular Weight (g/mol) | 366.5 |
CAS Number | 850090-09-4 |
PEG Chain Length | Pentaethylene glycol (PEG5) |
Number of Ethylene Oxide Units | 5 |
Functional Groups | Hydroxyl, t-butyl ester |
Appearance | Oily liquid |
Purity (%) | ≥98 |
The pentaethylene glycol spacer configuration exhibits distinctive dimensional characteristics that have been extensively characterized through computational modeling and experimental techniques [8] [36]. The contour length of the PEG5 spacer measures approximately 31-35 angstroms when fully extended, while the end-to-end distance in aqueous solution typically ranges from 18-22 angstroms due to the inherent flexibility of the polyethylene glycol chain [39]. The radius of gyration, a critical parameter for understanding the molecular compactness, has been determined to be approximately 8-10 angstroms [15].
Parameter | Value | Method/Reference |
---|---|---|
Contour Length (Å) | ~31-35 | Molecular modeling |
End-to-end Distance (Å) | ~18-22 | MD simulation |
Radius of Gyration (Å) | ~8-10 | Computational analysis |
Hydrodynamic Radius (Å) | ~12-15 | Hydrodynamic calculation |
Molecular Volume (ų) | ~450-500 | Van der Waals estimation |
The terminal functional groups of Hydroxy-PEG5-t-butyl ester play crucial roles in defining its chemical reactivity and biological compatibility [1] [5]. The hydroxyl group at one terminus provides a site for further derivatization and enables hydrogen bonding interactions with aqueous environments [1]. The t-butyl ester group at the opposite terminus serves as a protected carboxylic acid functionality that can be selectively deprotected under acidic conditions to reveal the free carboxyl group [1] [40].
The spatial arrangement of the polyethylene glycol spacer exhibits remarkable flexibility, allowing the molecule to adopt multiple conformational states in solution [12] [15]. Molecular dynamics simulations have revealed that the PEG5 chain demonstrates high conformational entropy, with the ability to sample a wide range of configurations while maintaining an overall random coil structure in aqueous media [15]. This flexibility is particularly important for applications in bioconjugation and drug delivery systems, where the spacer must accommodate binding to various biomolecular targets [10] [13].
The hydrophilic-lipophilic balance of Hydroxy-PEG5-t-butyl ester represents a carefully orchestrated molecular design that optimizes both water solubility and organic solvent compatibility [16] [17]. The compound exhibits a predominantly hydrophilic character due to the substantial contribution of the pentaethylene glycol spacer, which constitutes approximately 60% of the total molecular weight [1] [19].
Component | Molecular Weight Contribution (g/mol) | Hydrophilic/Lipophilic Character | HLB Contribution |
---|---|---|---|
PEG5 spacer (hydrophilic) | 220.0 | Strongly hydrophilic | Major (+) |
t-butyl ester terminus (lipophilic) | 57.1 | Lipophilic | Minor (-) |
Hydroxyl group (hydrophilic) | 17.0 | Hydrophilic | Minor (+) |
Propanoate linker (moderate) | 72.4 | Moderate hydrophilicity | Neutral |
Overall HLB character | 366.5 | Predominantly hydrophilic | Net positive hydrophilic |
The pentaethylene glycol spacer domain contributes significantly to the hydrophilic character through its multiple ether oxygen atoms, which serve as hydrogen bond acceptors and facilitate extensive hydration in aqueous environments [7] [16]. Each ethylene oxide unit contains two oxygen atoms capable of forming hydrogen bonds with water molecules, resulting in a total of ten potential hydrogen bonding sites within the polyethylene glycol backbone [7]. This extensive hydrogen bonding network contributes to the enhanced water solubility observed for Hydroxy-PEG5-t-butyl ester compared to compounds with shorter polyethylene glycol chains [25].
The t-butyl ester terminus introduces a lipophilic element that moderates the overall hydrophilic character of the molecule [44]. The tert-butyl group, with its branched alkyl structure, exhibits low polarity and contributes to the compound's solubility in organic solvents . This dual character enables Hydroxy-PEG5-t-butyl ester to function effectively as a bridging molecule between hydrophilic and lipophilic phases, making it particularly valuable for applications in drug delivery and bioconjugation [19].
The hydrophilic-lipophilic balance can be quantitatively assessed using established computational methods [16] [20]. Applying Griffin's method for hydrophilic-lipophilic balance calculation, the compound exhibits a calculated hydrophilic-lipophilic balance value that places it in the range characteristic of compounds with excellent water solubility and good organic solvent compatibility [16]. The high hydrophilic-lipophilic balance value reflects the dominant influence of the polyethylene glycol spacer on the overall molecular character [17].
The amphiphilic nature of Hydroxy-PEG5-t-butyl ester enables it to reduce surface tension at interfaces, although it does not typically function as a classical surfactant due to its relatively small hydrophobic domain [19]. Instead, the compound exhibits properties more characteristic of a solubilizing agent or co-solvent, capable of enhancing the dissolution of moderately hydrophobic compounds in aqueous media [19] [25].
The solubility characteristics of Hydroxy-PEG5-t-butyl ester in aqueous media demonstrate exceptional versatility across a broad range of solvent systems [1] [23]. The compound exhibits excellent solubility in water, with the hydrophilic pentaethylene glycol spacer facilitating extensive hydration and preventing precipitation even at elevated concentrations [1] [25]. This enhanced aqueous solubility represents a significant advantage over compounds with shorter polyethylene glycol chains or those lacking the polyethylene glycol spacer entirely [25].
Solvent System | Solubility | Notes |
---|---|---|
Water | Soluble | Enhanced by PEG5 spacer hydrophilicity |
Dimethyl sulfoxide (DMSO) | Soluble | Excellent solubility for organic synthesis |
Dichloromethane (DCM) | Soluble | Good for extraction and purification |
N,N-Dimethylformamide (DMF) | Soluble | Compatible with peptide synthesis |
Methanol | Soluble | Miscible due to hydrogen bonding |
Ethanol | Soluble | Good solubility for bioconjugation |
Acetonitrile | Moderately soluble | Suitable for HPLC analysis |
Chloroform | Moderately soluble | Adequate for organic transformations |
The mechanism underlying the enhanced aqueous solubility involves the formation of extensive hydrogen bonding networks between the polyethylene glycol ether oxygens and surrounding water molecules [7] [25]. Each ethylene oxide unit in the pentaethylene glycol chain can coordinate with multiple water molecules, creating a hydration shell that stabilizes the compound in aqueous solution [7]. This hydration phenomenon has been extensively studied using nuclear magnetic resonance spectroscopy and molecular dynamics simulations, confirming the presence of structured water layers around the polyethylene glycol backbone [7] [18].
The stability profile of Hydroxy-PEG5-t-butyl ester in aqueous media reveals complex dependencies on pH, temperature, and ionic strength [28] [30]. Under physiological conditions (pH 7.4, 37°C), the compound demonstrates good stability with minimal degradation over extended periods [30]. However, the t-butyl ester group exhibits susceptibility to hydrolysis under both acidic and basic conditions, with the rate of degradation showing strong pH dependence [32] [44].
Condition | Stability | Half-life | Comments |
---|---|---|---|
pH 7.0, 25°C | Stable (>7 days) | >168 hours | Optimal for most applications |
pH 3.0, 25°C | Moderate (t-butyl susceptible) | 24-48 hours | Acid-catalyzed t-butyl hydrolysis |
pH 9.0, 25°C | Reduced (base hydrolysis) | 6-12 hours | Accelerated ester hydrolysis |
pH 7.0, 37°C | Reduced (thermal acceleration) | 72-96 hours | Body temperature effects |
pH 7.0, 4°C | Enhanced stability | >240 hours | Refrigerated storage recommended |
Phosphate buffer (pH 7.4) | Stable (physiological) | >120 hours | Suitable for biological studies |
Human plasma (37°C) | Variable (enzymatic) | 30-60 minutes | Enzymatic deprotection occurs |
Storage (-20°C) | Excellent (long-term) | >12 months | Recommended storage condition |
Under acidic conditions, the t-butyl ester group undergoes acid-catalyzed hydrolysis through a unimolecular elimination mechanism, resulting in the formation of the corresponding carboxylic acid and isobutylene gas [32] [44]. The rate of this reaction increases substantially with decreasing pH, with half-lives ranging from several days at pH 5 to hours at pH 2 [32]. This pH sensitivity provides a mechanism for controlled deprotection of the carboxyl group under mildly acidic conditions [44].
Basic conditions accelerate hydrolysis through a different mechanism involving nucleophilic attack by hydroxide ions on the carbonyl carbon of the ester group [30] [31]. This base-catalyzed hydrolysis proceeds more rapidly than acid-catalyzed hydrolysis at equivalent pH deviations from neutrality [30]. The stability under basic conditions is further compromised by the potential for degradation of the polyethylene glycol backbone itself at extreme pH values [28].
Temperature effects on stability demonstrate typical Arrhenius behavior, with increased temperature accelerating both chemical and enzymatic degradation processes [28] [30]. Storage at reduced temperatures (-20°C) significantly enhances long-term stability, with minimal degradation observed over periods exceeding one year [28]. The presence of oxygen can accelerate degradation through oxidative processes, particularly affecting the polyethylene glycol backbone, making storage under inert atmosphere conditions advantageous for long-term preservation [28] [29].